molecular formula C22H15Br2ClN4O3 B13382632 3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide

3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide

Cat. No.: B13382632
M. Wt: 578.6 g/mol
InChI Key: OWDCDDGPTWATNQ-LYXAAFRTSA-N
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Description

3-bromo-N’-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide is a complex organic compound characterized by its bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Benzohydrazide Core: This involves the reaction of benzohydrazide with 3-bromobenzoyl chloride under controlled conditions to form the initial intermediate.

    Introduction of the Chlorine and Hydroxyl Groups: The intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde to introduce the chlorine and hydroxyl groups.

    Final Assembly: The final step involves the condensation of the intermediate with 3-bromobenzoyl carbohydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

3-bromo-N’-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-bromo-N’-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
  • 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N’-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the hydroxyl group

Properties

Molecular Formula

C22H15Br2ClN4O3

Molecular Weight

578.6 g/mol

IUPAC Name

3-bromo-N-[(E)-[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-5-chloro-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H15Br2ClN4O3/c23-17-5-1-3-13(7-17)21(31)28-26-11-15-9-19(25)10-16(20(15)30)12-27-29-22(32)14-4-2-6-18(24)8-14/h1-12,30H,(H,28,31)(H,29,32)/b26-11+,27-12+

InChI Key

OWDCDDGPTWATNQ-LYXAAFRTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC(=CC(=C2O)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC(=CC(=C2O)C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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